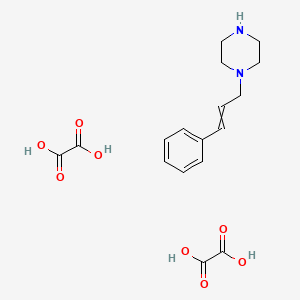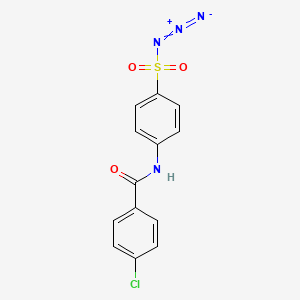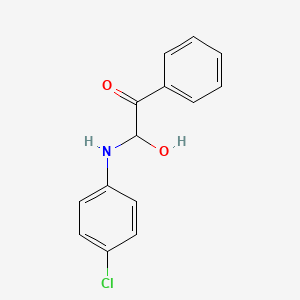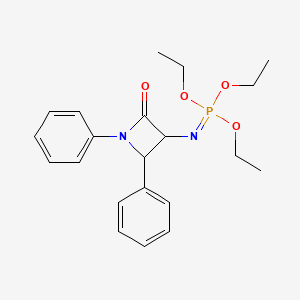
Dimethyl 2,2-dibromodecanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2-dibromodecanedioate is an organic compound with the molecular formula C12H20Br2O4 It is a dibromo derivative of decanedioic acid dimethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-dibromodecanedioate can be synthesized through the bromination of dimethyl decanedioate. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2,2-positions of the decanedioate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful monitoring of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2-dibromodecanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form dimethyl decanedioate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of dimethyl decanedioate.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Aplicaciones Científicas De Investigación
Dimethyl 2,2-dibromodecanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in drug development and as a building block for pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of dimethyl 2,2-dibromodecanedioate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound reactive towards nucleophilic substitution. The ester groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2,2-dibromomalonate: Another dibromo ester with similar reactivity but different chain length.
Dimethyl 2,6-dibromoheptanedioate: A shorter-chain analog with similar bromination patterns.
Dimethyl 2,2-dibromopropanedioate: A smaller molecule with similar functional groups.
Uniqueness
Dimethyl 2,2-dibromodecanedioate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications in material science and organic synthesis where longer carbon chains are advantageous.
Propiedades
Número CAS |
88033-42-5 |
|---|---|
Fórmula molecular |
C12H20Br2O4 |
Peso molecular |
388.09 g/mol |
Nombre IUPAC |
dimethyl 2,2-dibromodecanedioate |
InChI |
InChI=1S/C12H20Br2O4/c1-17-10(15)8-6-4-3-5-7-9-12(13,14)11(16)18-2/h3-9H2,1-2H3 |
Clave InChI |
VMLBJEPIOCKYBV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCC(C(=O)OC)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Dimethylsulfamoyl)amino]-N-(4-iodophenyl)benzamide](/img/structure/B14382232.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
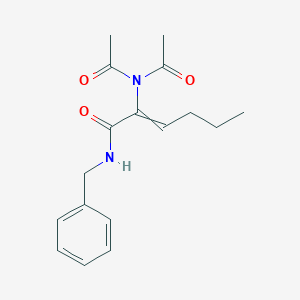
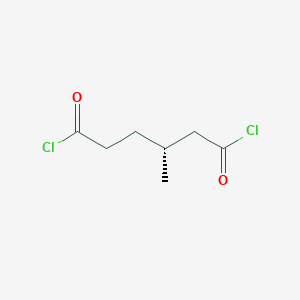

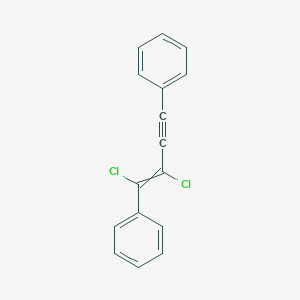
![2,2,2-Trifluoro-1-[5-methyl-2-(piperidin-1-yl)phenyl]ethane-1,1-diol](/img/structure/B14382271.png)
